2-(4-Iodo-3-nitrophenyl)acetic acid
Description
2-(4-Iodo-3-nitrophenyl)acetic acid is a halogenated aromatic carboxylic acid characterized by a phenyl ring substituted with an iodine atom at the para position (C4), a nitro group at the meta position (C3), and an acetic acid moiety at the ortho position (C1) relative to the iodine. The compound combines electron-withdrawing groups (iodo and nitro) with the carboxylic acid functionality, rendering it highly reactive in organic synthesis. Its molecular formula is C₈H₆INO₄, with a molecular weight of 306.04 g/mol (calculated from atomic weights). While direct data on its physical properties (e.g., melting point, solubility) are unavailable, analogs suggest it is likely a crystalline solid with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Properties
Molecular Formula |
C8H6INO4 |
|---|---|
Molecular Weight |
307.04 g/mol |
IUPAC Name |
2-(4-iodo-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6INO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) |
InChI Key |
BXHCCAVVVWTKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by iodination. The nitration process introduces a nitro group to the phenyl ring, and subsequent iodination adds the iodine atom. The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine and a suitable oxidizing agent for iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(4-Iodo-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-(4-Iodo-3-nitrophenyl)acetic acid can be contextualized against five key analogs (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The nitro (-NO₂) and iodo (-I) groups in this compound are electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to analogs with electron-donating groups like methoxy (-OCH₃; pKa ~4–5) .
- In contrast, bromo substituents (as in 2-(3-Bromo-4-methoxyphenyl)acetic acid) offer milder electronic effects but similar steric profiles .
Crystallographic and Structural Insights
- Hydrogen Bonding : Like 2-(3-Bromo-4-methoxyphenyl)acetic acid, the target compound likely forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) via carboxylic acid groups, stabilizing the crystal lattice .
- Dihedral Angles : The acetic acid chain in bromo/methoxy analogs is nearly perpendicular to the phenyl ring (dihedral angle ~78°), a structural feature expected to persist in the target compound due to similar steric constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
